molecular formula C13H14ClNO B3252853 (1-Benzylpyridin-1-ium-4-yl)methanol;chloride CAS No. 219975-80-1

(1-Benzylpyridin-1-ium-4-yl)methanol;chloride

Cat. No.: B3252853
CAS No.: 219975-80-1
M. Wt: 235.71 g/mol
InChI Key: KDORJXGIVYHMTH-UHFFFAOYSA-M
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Description

(1-Benzylpyridin-1-ium-4-yl)methanol;chloride is a quaternary ammonium compound that features a benzyl group attached to a pyridinium ring, with a methanol group at the 4-position and a chloride counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpyridin-1-ium-4-yl)methanol;chloride typically involves the following steps:

    Formation of the Pyridinium Salt: The starting material, 4-pyridinemethanol, is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the quaternary ammonium salt.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium positions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide or alkyl halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Benzyl aldehyde or benzoic acid.

    Reduction: Benzyl alcohol or benzylamine.

    Substitution: Various substituted pyridinium or benzyl derivatives.

Chemistry:

    Catalysis: The compound can act as a phase-transfer catalyst in organic synthesis.

    Analytical Chemistry: It is used as a reagent in the detection and quantification of certain analytes.

Biology:

    Antimicrobial Agent: Due to its quaternary ammonium structure, it exhibits antimicrobial properties and is used in disinfectants and antiseptics.

    Biochemical Research: It is employed in studies involving enzyme inhibition and protein interactions.

Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent in treating infections and other diseases.

Industry:

    Surfactants: It is used in the formulation of surfactants for cleaning and personal care products.

    Polymer Chemistry: The compound is utilized in the synthesis of functionalized polymers with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzylpyridin-1-ium-4-yl)methanol;chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in oral care products for its antiseptic properties.

    Benzethonium Chloride: Known for its disinfectant and preservative applications.

Uniqueness: (1-Benzylpyridin-1-ium-4-yl)methanol;chloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other quaternary ammonium compounds. Its methanol group at the 4-position of the pyridinium ring allows for additional functionalization and derivatization, enhancing its versatility in various applications.

Properties

IUPAC Name

(1-benzylpyridin-1-ium-4-yl)methanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO.ClH/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDORJXGIVYHMTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpyridin-1-ium-4-yl)methanol;chloride
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(1-Benzylpyridin-1-ium-4-yl)methanol;chloride
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(1-Benzylpyridin-1-ium-4-yl)methanol;chloride
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(1-Benzylpyridin-1-ium-4-yl)methanol;chloride
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(1-Benzylpyridin-1-ium-4-yl)methanol;chloride
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(1-Benzylpyridin-1-ium-4-yl)methanol;chloride

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